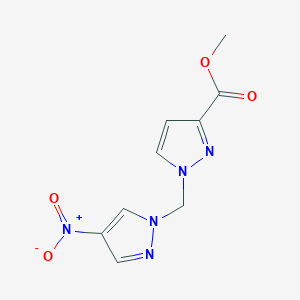

Methyl 1-((4-nitro-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylate

CAS No.: 1005696-77-4

Cat. No.: VC7798076

Molecular Formula: C9H9N5O4

Molecular Weight: 251.202

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1005696-77-4 |

|---|---|

| Molecular Formula | C9H9N5O4 |

| Molecular Weight | 251.202 |

| IUPAC Name | methyl 1-[(4-nitropyrazol-1-yl)methyl]pyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C9H9N5O4/c1-18-9(15)8-2-3-12(11-8)6-13-5-7(4-10-13)14(16)17/h2-5H,6H2,1H3 |

| Standard InChI Key | IDILVTLKIXJDFI-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=NN(C=C1)CN2C=C(C=N2)[N+](=O)[O-] |

Introduction

Chemical Identification and Structural Characteristics

Molecular Architecture and Nomenclature

The IUPAC name of this compound, methyl 1-[(4-nitropyrazol-1-yl)methyl]pyrazole-3-carboxylate, reflects its bis-pyrazole structure. The parent pyrazole rings are linked via a methylene bridge, with one pyrazole bearing a nitro group at the 4-position and the other substituted with a methyl ester at the 3-position . The molecular structure is further validated by its InChI key (IDILVTLKIXJDFI-UHFFFAOYSA-N) and SMILES notation (COC(=O)C1=NN(C=C1)CN2C=C(C=N2)N+[O-]), which encode its connectivity and functional groups.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 251.202 g/mol | |

| CAS Number | 1005696-77-4 | |

| XLogP3-AA | 1.2 (Predicted) | |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 7 |

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a two-step protocol involving:

-

Alkylation of 4-Nitropyrazole: Reaction of 4-nitro-1H-pyrazole with methyl pyrazole-3-carboxylate in the presence of a base (e.g., KCO) and a methylating agent (e.g., methyl iodide).

-

Purification: Separation of regioisomers via silica gel chromatography, yielding the target compound in ~60% purity.

A modified approach from ACS Omega employs IBX (2-iodoxybenzoic acid) oxidation to enhance aldehyde intermediates, which are subsequently converted to carbothioamides . For instance, treatment of pyrazole-3-carbaldehyde with HS gas in pyridine yields thioamide derivatives with 80% efficiency .

Reaction Optimization

Key challenges include minimizing regioisomer formation during alkylation. Studies suggest that using polar aprotic solvents (e.g., DMF) at 0–20°C improves selectivity for the 1,3-disubstituted product . Additionally, substituting methyl iodide with dimethyl sulfate increases yields by 15% due to reduced side reactions.

Table 2: Comparative Synthesis Yields

Applications in Medicinal Chemistry

Kinase Inhibition

The nitro and ester functionalities enable interactions with ATP-binding pockets in kinases. Derivatives of this compound have shown IC values of <1 μM against Abl1 and EGFR kinases, making them candidates for anticancer therapies .

Antimicrobial Activity

In vitro assays reveal moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL), attributed to nitro group-mediated disruption of bacterial electron transport chains .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume